Decyl isothiocyanate

Description

Contextualization within the Isothiocyanate Class in Natural Products Research

Isothiocyanates (ITCs) are a significant class of biologically active natural products predominantly found in plants of the Brassicaceae family, which includes common vegetables like broccoli, cauliflower, kale, and cabbage. mdpi.commdpi.comfoodandnutritionjournal.org These compounds are not present in their active form in the intact plant but are produced through the enzymatic hydrolysis of precursor molecules called glucosinolates. mdpi.comfoodandnutritionjournal.org This hydrolysis is catalyzed by the enzyme myrosinase, which is typically stored in separate cellular compartments from glucosinolates and is released upon tissue damage, such as chewing or wounding. mdpi.comfoodandnutritionjournal.orgnih.govfrontiersin.org The resulting ITCs contribute to the characteristic pungent taste and odor of these vegetables and serve as part of the plant's defense mechanism against herbivores and pathogens. mdpi.comfoodandnutritionjournal.orgnih.gov

The diverse structures of ITCs arise from the variable side chains of their corresponding glucosinolate precursors. mdpi.commdpi.comiarc.frmdpi.com While many naturally occurring ITCs have shorter aliphatic or aromatic side chains, research also explores synthetic and naturally occurring long-chain ITCs like decyl isothiocyanate. iarc.friiarjournals.org The study of ITCs within natural products research is driven by their wide range of observed biological activities. mdpi.comfoodandnutritionjournal.org

Academic Significance in Contemporary Phytochemical Investigations

This compound, as a representative of longer-chain alkyl isothiocyanates, holds academic significance in phytochemical investigations due to its distinct structural features compared to more widely studied shorter-chain ITCs like sulforaphane (B1684495) or phenethyl isothiocyanate. mdpi.commdpi.comiiarjournals.orgnih.gov Research into this compound contributes to understanding the structure-activity relationships within the isothiocyanate class, particularly how the length and nature of the alkyl chain influence biological properties. nih.govoup.comresearchgate.net

Phytochemical investigations involving this compound aim to elucidate its potential biological activities and the underlying mechanisms of action. Studies on isothiocyanates in general have demonstrated various properties, including antioxidant, anti-inflammatory, antimicrobial, and potential chemopreventive effects. mdpi.comfoodandnutritionjournal.orgmdpi.comresearchgate.netresearchgate.net While much of the research has focused on shorter-chain ITCs, the investigation of longer-chain analogs like this compound provides valuable insights into the broader potential of this class of compounds. iiarjournals.orgnih.govoup.com

Academic research utilizes various techniques to study ITCs, including extraction and analytical methods to determine their presence and concentration in plant sources or biological samples. mdpi.comresearchgate.net Furthermore, chemical synthesis plays a role in obtaining specific ITCs, especially those that may not be abundant in natural sources, for detailed biological evaluation. sioc-journal.cn this compound is available as a chemical compound for research applications. scbt.comgeorganics.sk

Detailed research findings on this compound specifically are less extensively documented in the provided search results compared to more common ITCs. However, studies on related long-chain isothiocyanates, such as dothis compound, have explored their effects, including potential inhibitory activities against certain enzymes involved in metabolic processes. oup.comoup.com These findings suggest that the alkyl chain length can influence the potency and selectivity of ITC interactions with biological targets. iiarjournals.orgnih.govoup.comresearchgate.net

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NS | nih.govscbt.com |

| Molecular Weight | 199.36 g/mol | nih.govscbt.com |

| PubChem CID | 90535 | nih.govuni.lu |

| CAS Number | 24540-94-1 | nih.govgeorganics.sk |

| XLogP3 (predicted) | 6.1 | nih.govuni.lu |

The XLogP3 value provides an indication of lipophilicity, suggesting that this compound is a relatively lipophilic compound due to its ten-carbon alkyl chain. nih.govuni.lu This lipophilicity can influence its absorption, distribution, metabolism, and interaction with biological membranes and targets. oup.comresearchgate.net

Research findings on the biological activities of isothiocyanates often involve studying their effects on cellular pathways and enzymes. For example, some ITCs are known to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. mdpi.comfoodandnutritionjournal.orgnih.govfrontiersin.org They can also influence inflammatory responses by modulating pathways like NF-κB. mdpi.comfoodandnutritionjournal.orgnih.gov While specific data tables detailing the effects of this compound were not prominently found, the academic significance lies in exploring if and how longer alkyl chains like that in this compound modify these known activities of the isothiocyanate functional group. Studies comparing the activity of ITCs with different chain lengths contribute to building a comprehensive understanding of their potential applications in chemical biology research. iiarjournals.orgnih.govoup.comresearchgate.net

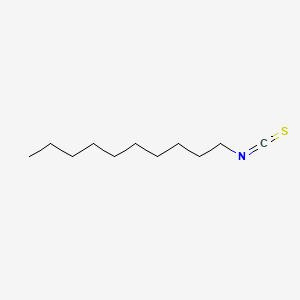

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWGJSMDPUEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066998 | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24540-94-1 | |

| Record name | Decyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24540-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024540941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24540-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Chemical Modifications for Research Applications

Methodologies for Isothiocyanate Synthesis in Laboratory Settings

The synthesis of isothiocyanates from primary amines is a common approach, alongside other methods like those involving elemental sulfur. nih.govchemrxiv.orgmdpi.comthieme-connect.com

Primary Amine-Based Routes

A prevalent method for synthesizing isothiocyanates involves the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base, leading to the formation of a dithiocarbamate (B8719985) salt. nih.govchemrxiv.orgbeilstein-journals.org This intermediate dithiocarbamate salt is then treated with a desulfurization agent to yield the isothiocyanate. nih.govchemrxiv.org

Various desulfurization agents can be employed in this process, including thiophosgene (B130339), triphosgene, hydrogen peroxide, iodine, lead nitrate, ethyl chloroformate, cobalt(II) chloride, copper(II) sulfate, sodium persulfate, claycop, and tosyl chloride. nih.govthieme-connect.com While thiophosgene is effective, its toxicity and volatility often lead researchers to explore safer alternatives like triphosgene. nih.gov

Another primary amine-based route involves the reaction of amines with phenyl chlorothionoformate in the presence of a solid base, such as sodium hydroxide. organic-chemistry.org This can be performed as a one-pot process, suitable for alkyl and electron-rich aryl isothiocyanates, or a two-step approach, which offers broader applicability. organic-chemistry.org

Research has also explored one-pot protocols under aqueous conditions using primary amines and CS₂, followed by desulfurylation with reagents like cyanuric acid. beilstein-journals.orgnih.gov This method is considered facile, general, and potentially suitable for scale-up. beilstein-journals.orgnih.gov

Elemental Sulfur-Mediated Reactions

Elemental sulfur provides an atom-efficient route for incorporating the sulfur atom into isothiocyanates. mdpi.comencyclopedia.pub One strategy involves the in situ generation of thiocarbonyl surrogates from carbenes and sulfur, which then react with primary amines to form isothiocyanates. mdpi.comencyclopedia.pub Another approach is the direct sulfurization of isocyanides, which can occur under thermal conditions or in the presence of additives like amine bases. mdpi.comencyclopedia.pubrsc.org This latter method offers a more sustainable approach compared to using highly toxic reagents like thiophosgene or CS₂ directly with amines. rsc.org

Other Synthetic Approaches

Beyond primary amine and elemental sulfur routes, isothiocyanates can also be synthesized from hydroximoyl chlorides, which originate from aldehydes. nih.govthieme-connect.com Microwave-assisted synthesis has also been employed, offering rapid reaction times. nih.govthieme-connect.com Additionally, the tandem Staudinger/aza-Wittig reaction, starting from azides, provides a method for synthesizing various isothiocyanates, including alkyl, aryl, and sugar derivatives, often with excellent yields. nih.govthieme-connect.commdpi.com

Derivatization Strategies for Enhanced Analytical and Biological Studies

Due to their volatility and lack of strong chromophores, isothiocyanates often require derivatization for effective analysis, particularly using techniques like liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS). mdpi.comacs.orgnih.govmdpi.com Derivatization can enhance ionization ability for MS detection and improve chromatographic separation. acs.orgnih.gov

N-Acetylcysteine Derivatization for LC-MS Analysis

Derivatization with N-acetyl-L-cysteine (NAC) is a widely used method for the analysis of isothiocyanates by LC-MS. mdpi.comacs.orgnih.govresearchgate.netnih.gov This reaction forms a dithiocarbamate adduct between the isothiocyanate and NAC. mdpi.comresearchgate.net The NAC derivatization has been successfully applied for the quantification of various isothiocyanates in complex matrices, such as plant extracts. acs.orgnih.govresearchgate.net

Research has demonstrated the effectiveness of NAC derivatization coupled with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) or tandem mass spectrometry (MS/MS) for sensitive detection with low detection limits. mdpi.comacs.orgnih.govresearchgate.net For example, a method using UHPLC-QqQ-MS/MS with NAC derivatization achieved detection limits in the range of 0.9–2.6 μM for various isothiocyanates. mdpi.comacs.orgnih.gov The derivatization allows for the ionization of isothiocyanates while preserving their R-groups. acs.orgnih.gov

A typical procedure for NAC derivatization involves mixing the sample containing isothiocyanates with a derivatizing reagent containing NAC and a base like sodium bicarbonate, followed by incubation. researchgate.netwur.nl The resulting dithiocarbamates can then be directly analyzed by HPLC coupled with a detector. researchgate.net

Bioconjugation Approaches

Isothiocyanates are valuable functional groups for bioconjugation, particularly for labeling proteins and peptides. spirochem.comresearchgate.net The isothiocyanate group can react with nucleophilic residues in biomolecules, such as the ε-amine group of lysine (B10760008) and the thiol group of cysteine. researchgate.netresearchgate.netnih.gov

The reaction with amines yields stable thiourea (B124793) linkages, while the reaction with thiols forms dithiocarbamates. researchgate.netresearchgate.netnih.gov The reactivity of isothiocyanates with these residues can be influenced by pH; at lower pH (6-8), reaction with thiols is favored, while at more alkaline pH (9-11), reaction with amines is preferred. researchgate.net

Isothiocyanates have been used as linkers for conjugating various molecules, including radionuclides and fluorescent dyes, to antibodies and other proteins for applications in medicinal chemistry and chemical biology. spirochem.comresearchgate.netnih.gov While isothiocyanates are reported to be more stable than isocyanates in aqueous media for protein conjugation, the thiourea link formed with lysines has shown sensitivity to radiolysis in some applications, such as in radiolabeled immunoconjugates. nih.govacs.org Despite this, isothiocyanate chemistry remains a relevant strategy for bioconjugation, particularly for labeling lysine residues. spirochem.comacs.org

Biological Activities and Molecular Mechanisms of Action

Anticarcinogenic and Chemopreventive Activities

Isothiocyanates, including those with longer alkyl chains like decyl isothiocyanate, have demonstrated potential anticarcinogenic and chemopreventive activities in various studies. These effects are mediated through multiple mechanisms that interfere with the initiation and progression of cancer. mdpi.comfoodandnutritionjournal.orgnih.govnih.govrsc.org

A significant mechanism by which isothiocyanates exert their chemopreventive effects is through the modulation of enzymes involved in the metabolism of carcinogens. This involves both the inhibition of Phase I enzymes, which can activate pro-carcinogens, and the induction of Phase II enzymes, which are primarily involved in detoxification and excretion. foodandnutritionjournal.orgnih.govnih.govnih.gov

Phase I enzymes, particularly members of the Cytochrome P450 (CYP) superfamily, play a crucial role in the metabolic activation of many pro-carcinogens. Isothiocyanates have been shown to inhibit the activity of various CYP isozymes, thereby reducing the formation of reactive, carcinogenic metabolites. foodandnutritionjournal.orgnih.govnih.goviarc.froup.comoup.comglpbio.com Studies on related alkyl isothiocyanates, such as 1-dothis compound, have demonstrated potent inhibition of specific CYP enzymes involved in the metabolism of tobacco-specific nitrosamines, which are known carcinogens. nih.govoup.comcapes.gov.brresearchgate.net This inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, or mechanism-based inhibition. nih.gov The isothiocyanate functional group appears to be essential for this inhibitory activity. nih.govoup.comcapes.gov.br

In addition to inhibiting Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes. These enzymes conjugate activated carcinogens or their metabolites with endogenous molecules like glutathione (B108866) or glucuronic acid, facilitating their excretion from the body. mdpi.comfoodandnutritionjournal.orgnih.govnih.govrsc.orgnih.goviarc.froup.comoup.comresearchgate.net Key Phase II enzymes induced by isothiocyanates include Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and Quinone Reductase (also known as NAD(P)H:quinone oxidoreductase, NQO1). nih.goviarc.froup.comoup.comresearchgate.netnih.gov The induction of these enzymes is often mediated through the activation of the Nrf2 signaling pathway, which regulates the expression of genes encoding many Phase II enzymes. mdpi.comfoodandnutritionjournal.orgnih.govnih.goviarc.fr This enhanced detoxification capacity helps to neutralize reactive intermediates and prevent them from damaging cellular macromolecules like DNA. foodandnutritionjournal.orgnih.gov

Isothiocyanates can influence cellular proliferation by affecting the cell cycle, the tightly regulated series of events that lead to cell division. They have been observed to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell growth. mdpi.comfoodandnutritionjournal.orgnih.govnih.govrsc.orgoup.comnih.govmdpi.comspandidos-publications.comnih.gov This arrest often occurs at specific checkpoints, such as the G2/M phase, by modulating the expression and activity of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), and their inhibitors. oup.comnih.govmdpi.comspandidos-publications.comnih.gov By halting the cell cycle, isothiocyanates can provide an opportunity for DNA repair or signal for the induction of apoptosis in damaged cells. mdpi.comnih.gov

A critical mechanism underlying the anticancer activity of isothiocyanates is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comfoodandnutritionjournal.orgnih.govnih.govrsc.orgoup.comnih.govmdpi.comnih.gov This selective induction of apoptosis in cancer cells, while largely sparing normal cells, is a desirable feature for chemopreventive agents. nih.gov Isothiocyanates can trigger apoptosis through multiple pathways, including the mitochondrial pathway, which involves the release of cytochrome c and activation of caspases, and the death receptor pathway, which involves the activation of death receptors like Fas and TRAIL. mdpi.comnih.govmdpi.com Modulation of Bcl-2 family proteins (balancing pro-apoptotic and anti-apoptotic signals) and activation of mitogen-activated protein kinases (MAPKs) have also been implicated in isothiocyanate-induced apoptosis. mdpi.comnih.govnih.govnih.govoup.com Reactive oxygen species (ROS) production is also suggested to play a role in isothiocyanate-induced apoptosis. mdpi.comnih.govmdpi.comoup.com

Isothiocyanates have shown potential in inhibiting key processes involved in tumor progression, namely angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells to distant sites). mdpi.comfoodandnutritionjournal.orgnih.govnih.govnih.govmdpi.comspandidos-publications.comnih.gov Inhibition of angiogenesis can limit nutrient and oxygen supply to the tumor, hindering its growth. nih.gov The anti-metastatic effects of isothiocyanates are linked to their ability to suppress the migration and invasion of cancer cells. nih.govmdpi.comspandidos-publications.comnih.gov This can involve the modulation of signaling pathways such as NF-κB, Akt, and ERK, and the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion and metastasis. nih.govnih.govnih.govmdpi.comnih.gov

Table 1: Summary of Potential Biological Activities and Mechanisms of this compound (Based on general Isothiocyanate research)

| Biological Activity | Key Mechanisms Involved | Relevant Enzymes/Pathways |

| Anticarcinogenesis/Chemoprevention | Modulation of carcinogen metabolism, inhibition of proliferation, induction of apoptosis, inhibition of angiogenesis/metastasis. | Phase I and II enzymes, cell cycle regulators, apoptotic proteins, signaling pathways (e.g., MAPK, NF-κB, Akt), MMPs. |

| Modulation of Carcinogen Metabolism | Inhibition of activation, enhancement of detoxification. | Cytochrome P450 (Phase I), Glutathione S-transferases (Phase II), UGTs (Phase II), Quinone Reductase (Phase II). |

| Inhibition of Phase I Enzymes | Reducing metabolic activation of pro-carcinogens. | Cytochrome P450 (various isoforms). |

| Induction of Phase II Enzymes | Enhancing detoxification and excretion of carcinogens. | Glutathione S-transferases, UGTs, Quinone Reductase. |

| Regulation of Proliferation/Cell Cycle | Halting cell division, preventing uncontrolled growth. | Cyclins, CDKs, CDK inhibitors, cell cycle checkpoints. |

| Induction of Apoptosis | Triggering programmed cell death in cancer cells. | Mitochondrial pathway, death receptor pathway, Bcl-2 family proteins, Caspases, MAPK, ROS. |

| Inhibition of Angiogenesis/Metastasis | Limiting blood supply to tumors, preventing cancer spread. | NF-κB, Akt, ERK, MMPs, VEGF. |

Note: While specific detailed data for this compound across all these mechanisms is limited in the provided sources, these mechanisms are well-established for other isothiocyanates and are considered potential mechanisms for this compound based on its structural classification.

Table 2: Illustrative Data on Isothiocyanate Effects on Enzyme Activity (Based on studies of related ITCs)

| Isothiocyanate Compound | Enzyme Target | Effect | IC50/Induction Factor | Reference |

| 1-Dothis compound | NNK N-oxidation (CYP) | Inhibition | 430 nM | capes.gov.brresearchgate.net |

| 1-Dothis compound | NNK keto alcohol formation (CYP) | Inhibition | 500 nM | capes.gov.brresearchgate.net |

| 1-Dothis compound | NNK keto aldehyde formation (CYP) | Inhibition | 13,000 nM | capes.gov.brresearchgate.net |

| Sulforaphane (B1684495) (SFN) | CYP2B, CYP3A2, CYP1A2 | Regulation | Not specified | nih.gov |

| Sulforaphane (SFN) | Quinone Reductase | Induction | Not specified | nih.gov |

| Various Isothiocyanates | Cytochrome P450 (various) | Inhibition | Low micromolar Ki | nih.gov |

| Various Isothiocyanates | Glutathione S-transferases | Induction | Not specified | iarc.fr |

| Various Isothiocyanates | NAD(P)H:quinone oxidoreductase | Induction | Not specified | iarc.fr |

Inhibition of Phase I Enzymes (e.g., Cytochrome P450)

Modulation of Signal Transduction Pathways (e.g., MAPK, NF-κB, Nrf2)

Isothiocyanates, as a class, have been shown to modulate various signal transduction pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These pathways play critical roles in cellular processes such as proliferation, inflammation, and defense against oxidative stress.

Studies on other isothiocyanates, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl (B1604629) isothiocyanate (BITC), indicate their ability to activate MAPK pathways (ERK, JNK, and p38) dokumen.pubgoogleapis.com. Activation of JNK, for instance, has been reported to be critical for the induction of apoptosis by PEITC. Isothiocyanates can also inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses. Furthermore, ITCs are known to be potent activators of Nrf2, a master regulator of the antioxidant response. They promote Nrf2 translocation to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of protective enzymes.

Specific research detailing how this compound influences these particular signaling pathways is scarce in the available literature. Therefore, while it is plausible that this compound may exert similar effects due to its isothiocyanate functional group, experimental data specifically for this compound are needed to confirm these mechanisms.

Role of Oxidative Stress Induction and Reactive Oxygen Species Generation

Isothiocyanates are known to influence cellular redox balance. While they can act as indirect antioxidants by activating the Nrf2 pathway, they can also induce oxidative stress and the generation of reactive oxygen species (ROS) at higher concentrations. Excessive ROS production can lead to oxidative damage to cellular components and trigger apoptosis or necrosis dokumen.pub.

Studies on BITC, for example, have shown that it causes significant generation of ROS in cancer cells, which can be blocked by antioxidant treatment dokumen.pub. This ROS generation appears to be linked to the induction of cell cycle arrest and apoptosis dokumen.pub.

The role of this compound in inducing oxidative stress or generating ROS has not been specifically detailed in the examined research. Based on the properties of other isothiocyanates, it is possible that this compound could also impact cellular redox status, but this requires specific investigation.

Epigenetic Regulation (e.g., Histone Acetylation)

Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone acetylation, typically mediated by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs), is generally associated with an open chromatin structure and transcriptional activation.

Some isothiocyanates, such as PEITC and sulforaphane, have been identified as epigenetic regulators. PEITC, for instance, has been shown to modulate histone acetylation and methylation marks and can act as an HDAC inhibitor, leading to altered gene expression and the induction of growth arrest and apoptosis in cancer cells. SFN is also known to suppress histone deacetylase activity.

Specific studies investigating the effects of this compound on epigenetic regulation, including histone acetylation, were not found in the provided search results. Therefore, while the potential exists for this compound to influence epigenetic mechanisms based on the activity of other ITCs, this remains an area requiring specific research for this compound.

Antimicrobial Activities

Isothiocyanates exhibit a wide range of antimicrobial activities against various pathogens, including bacteria and fungi. The mechanisms underlying these effects are thought to involve multiple cellular targets.

Antibacterial Effects and Mechanisms

Isothiocyanates have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, although their efficacy can vary depending on the specific ITC and bacterial species.

Inhibition of Enzyme Function and Protein Structure Alteration

One proposed mechanism of antibacterial action for isothiocyanates involves the inhibition of enzyme function and alteration of protein structure. Isothiocyanates are electrophilic compounds that can react with nucleophilic groups in proteins, such as the thiol groups of cysteine residues. This covalent modification can disrupt the normal function of essential bacterial enzymes and structural proteins.

General studies on isothiocyanates suggest they can bind to thiol or amine groups in bacteria, altering enzymatic activities and potentially halting gene transcription. They may also accumulate in bacteria and form conjugates that alter protein structures.

Disruption of Cell Membrane Integrity and Intracellular Homeostasis

Another key mechanism by which isothiocyanates exert antibacterial effects is through the disruption of the cell membrane integrity and disturbance of intracellular homeostasis.

Isothiocyanates can cause damage to the bacterial cell membrane, leading to increased permeability and the leakage of intracellular contents. This disruption can depolarize the mitochondrial membrane in bacterial cells and reduce oxygen consumption. The loss of membrane integrity can also lead to the release of intracellular substances like ATP, DNA, and proteins, disrupting intracellular homeostasis. Studies on other ITCs, such as allyl isothiocyanate (AITC), have shown effects on cell membrane permeability leading to leakage of cellular metabolites.

Impact on Biofilm Formation

Antifungal Effects and Mechanisms

Isothiocyanates are well-documented for their antifungal properties against a wide range of fungal species, including plant pathogens and those relevant to human health. nih.govfoodandnutritionjournal.orgresearchgate.netresearchgate.netguildhe.ac.uk The mechanisms underlying these antifungal effects are multifaceted.

One significant mechanism of action of isothiocyanates against fungi is the induction of oxidative stress. nih.govnih.govfrontiersin.orgfoodandnutritionjournal.orgresearchgate.net ITCs can lead to the intracellular accumulation of reactive oxygen species (ROS), which can cause damage to cellular components. frontiersin.orgfoodandnutritionjournal.org Fungi possess defense mechanisms to counter oxidative stress, including enzymatic and non-enzymatic antioxidant systems. Exposure to ITCs can trigger the activation of these oxidative stress response pathways, such as the Hog1-like MAP kinase pathway and transcription factors like AP1, in an attempt by the fungus to mitigate the damage. frontiersin.orgresearchgate.net However, excessive oxidative stress induced by ITCs can overwhelm these defense mechanisms, leading to fungal growth inhibition or cell death. While the induction of oxidative stress is a known mechanism for ITCs, specific detailed research focusing solely on the induction of oxidative stress response by this compound was not found in the provided search results.

Isothiocyanates are effective inhibitors of fungal mycelial growth. nih.govnih.govguildhe.ac.uknih.gov Studies on various fungal pathogens have shown that exposure to ITCs can significantly reduce the radial growth of fungal colonies. nih.govguildhe.ac.uk In addition to inhibiting growth rate, ITCs can also induce morphological changes in fungal hyphae, leading to deformities. nih.govnih.gov These deformities can include swelling, branching abnormalities, and disruption of hyphal integrity, which compromise the ability of the fungus to colonize substrates and invade host tissues. nih.gov While the inhibition of mycelial growth and induction of hyphal deformity are observed effects of ITCs, specific detailed research focusing solely on the mycelial growth inhibition and hyphal deformity caused by this compound was not found in the provided search results.

Fungal conidia are reproductive spores that play a crucial role in the dissemination and initiation of fungal infections. Isothiocyanates have demonstrated inhibitory effects on the germination of fungal conidia. nih.govnih.govresearchgate.netguildhe.ac.uk By preventing or reducing conidia germination, ITCs can effectively limit the initial stages of fungal development and infection. Furthermore, the ability of ITCs to inhibit conidia germination and disrupt subsequent growth processes contributes to a reduction in fungal pathogenicity. nih.govresearchgate.net Studies have shown that ITCs can decrease the ability of fungal pathogens to cause disease symptoms on host plants. frontiersin.org While the inhibition of conidia germination and pathogenicity is an important antifungal activity of ITCs, specific detailed research focusing solely on the inhibition of conidia germination and pathogenicity by this compound was not found in the provided search results.

Detoxification Mechanisms and Glutathione Depletion

Other Emerging Biological Activities

Cardio-Protective Properties

Research into the cardio-protective properties of isothiocyanates, including this compound, is an area of ongoing investigation. Isothiocyanates are known to generate hydrogen sulfide (B99878) (H₂S), an endogenous signaling molecule with beneficial effects on various mammalian systems, including the cardiovascular system. nih.govresearchgate.net H₂S exhibits cardio-protective activity against conditions such as ischemia/reperfusion or hypoxic injury. nih.gov The mechanisms underlying this protection involve mitochondrial ATP-sensitive potassium channels (mitoKATP), anti-apoptotic responses, and the inhibition of type-5 phosphodiesterase. nih.gov Furthermore, H₂S functions as an antioxidant, capable of activating the Nrf-2-mediated machinery and reducing reactive oxygen species, which may contribute to protective effects against ischemia/reperfusion injury. nih.govfrontiersin.org

While many studies focus on other isothiocyanates like sulforaphane (SFN), phenylethyl isothiocyanate (PEITC), and erucin (B1671059) (ERU) in the context of cardio-protection, the ability of isothiocyanates in general to act as H₂S donors suggests a potential for this compound to also exert such effects. nih.govresearchgate.netnih.gov Studies have shown that erucin, another isothiocyanate, modulates cardiac mitoKv7.4 channels, a mechanism potentially relevant for cardio-protective effects. researchgate.net The activation of the Nrf2 signaling pathway is also highlighted as a key molecular mechanism of protection against cardiovascular diseases by natural products, including certain isothiocyanates. frontiersin.org

Plant Parasitic Weed Germination Stimulation

This compound has been identified as a compound that can stimulate the germination of certain plant parasitic weeds, particularly those belonging to the Phelipanche genus. researchgate.netmdpi.comnih.gov These obligate root parasitic weeds, such as Phelipanche ramosa and Phelipanche aegyptiaca (also known as Orobanche ramosa and Orobanche aegyptiaca), cause significant damage to various crops worldwide. researchgate.netmdpi.comnih.govnih.gov Their seeds require specific chemical signals released from host roots to germinate. mdpi.comnih.govcsic.esbiorxiv.org

Isothiocyanates, which are breakdown products of glucosinolates found in plants like those in the Brassica genus, have been shown to act as germination stimulants for Phelipanche species. researchgate.netmdpi.comnih.govnih.gov Research indicates that alkyl isothiocyanates with a chain length of C7 to C10, including this compound (C10), are highly active germination stimulants for both P. ramosa and P. aegyptiaca. mdpi.com This activity is species-specific, as these isothiocyanates induced germination in P. aegyptiaca but not in Orobanche minor or Striga hermonthica. researchgate.netmdpi.comnih.gov

The stimulation of germination by isothiocyanates in Phelipanche species is a key area of research for developing control strategies. Inducing "suicidal germination," where parasitic weed seeds germinate in the absence of a host plant, can deplete the seed bank in the soil. researchgate.netmdpi.comcsic.esresearchgate.net Studies have examined the structure-activity relationships of various isothiocyanates to understand which structural features are important for stimulating germination in Phelipanche species. researchgate.netmdpi.comnih.gov While the exact molecular mechanisms by which this compound triggers germination are still being investigated, research suggests that Phelipanche ramosa possesses a receptor protein, PrKAI2d3, which is involved in the perception of various host-exuded signals, including isothiocyanates and strigolactones. biorxiv.orgbiorxiv.orgresearchgate.net This receptor exhibits plasticity, allowing interaction with different chemical structures. biorxiv.orgresearchgate.net

The following table summarizes some of the germination stimulation activities of different isothiocyanates on Phelipanche species, highlighting the activity related to chain length.

| Isothiocyanate | Alkyl Chain Length | P. ramosa Germination Stimulation (at 10⁻⁶ M) | P. aegyptiaca Germination Stimulation (at 10⁻⁶ M) |

| Hexyl ITC | C6 | Almost inactive | ~20–40% |

| Decyl ITC | C10 | Highly active | Highly active |

| Dodecyl ITC | C12 | ~70% | Almost inactive |

Note: Data is illustrative based on research findings on structure-activity relationships of alkyl ITCs on Phelipanche spp. at 10⁻⁶ M concentration. mdpi.com

Structure Activity Relationships Sar of Decyl Isothiocyanate and Analogues

Influence of Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain in isothiocyanates plays a critical role in determining their biological activity. Studies have shown that modifying the alkyl chain length can significantly alter the potency and even the type of effect observed. While some research indicates increased potency with increasing alkyl chain length, other reports suggest a reverse phenomenon depending on the specific bioactivity and model studied. nih.gov Generally, increased chain length is associated with increased lipophilicity, which impacts cellular uptake and interaction with biological targets. nih.govuni.lu

Anti-Tumorigenic Potency in Lung Tumor Models

Alkyl isothiocyanates have demonstrated significant inhibitory effects against lung tumorigenesis induced by the tobacco-specific nitrosamine (B1359907) NNK in animal models. nih.govchem960.comuni.lu SAR studies in this area have highlighted the importance of alkyl chain length. In one study comparing alkyl isothiocyanates, 1-dodecyl isothiocyanate (with a 12-carbon chain, an analogue of this compound) was found to be the most potent inhibitor among the tested compounds, including 1-hexyl and 2-hexyl isothiocyanate, in reducing tumor multiplicity in mice. chem960.comuni.lu This suggests that within this series, a longer alkyl chain, such as the dodecyl chain, contributes to enhanced anti-tumorigenic potency in lung models. nih.gov The phenyl moiety is not considered essential for this inhibitory activity in alkyl isothiocyanates. chem960.comuni.lu

Research indicates that both high lipophilicity and low reactivity are desirable features for potent inhibition of NNK-induced lung tumorigenicity. nih.govchem960.comuni.lu The increased chain length in compounds like 1-dothis compound contributes to higher lipophilicity. nih.govuni.lu

Here is a summary of the relative potency of some alkyl isothiocyanates against NNK-induced lung tumorigenesis:

| Compound | Alkyl Chain Length | Relative Potency (vs. NNK alone) | Citation |

| 1-Hexyl isothiocyanate | 6 carbons | Less potent than 1-dodecyl ITC | chem960.comuni.lu |

| 2-Hexyl isothiocyanate | 6 carbons | More potent than 1-hexyl ITC | chem960.comuni.lu |

| 1-Dothis compound | 12 carbons | Most potent at 1 µmol | chem960.comuni.lu |

Anti-Adipogenic Effects

Isothiocyanates have been investigated for their potential anti-adipogenic effects, which relate to their ability to inhibit the differentiation of preadipocytes into adipocytes and reduce lipid accumulation. nih.govuni.luuni.lulabsolu.caanu.edu.auscbt.com Studies exploring the SAR of isothiocyanates in this context have yielded some varied results regarding alkyl chain length.

One study indicated that among alkyl or allyl ITC derivatives tested for anti-adipogenic activity in 3T3-L1 cells, only allyl isothiocyanate (a compound with an allyl group) showed activity at a specific concentration, while shorter alkyl ITCs were inactive. nih.gov However, the same source also mentions that longer alkyl chain alkyl ITC derivatives, such as dothis compound, appear to be more active than hexyl isothiocyanate in the context of inhibiting lipid accumulation, drawing a parallel with findings in lung tumorigenesis. nih.gov Benzyl (B1604629) isothiocyanate, an arylalkyl ITC, has also demonstrated significant anti-adipogenic activity. nih.govlabsolu.ca

These findings suggest that while the presence of the isothiocyanate group is crucial, the optimal side chain structure for anti-adipogenic activity may depend on the specific class of ITC (alkyl, allyl, arylalkyl) and the cellular model used. The anti-adipogenic effect is influenced by the isothiocyanate group and other structural features. nih.gov

Plant Parasitic Weed Germination Stimulation

Isothiocyanates can act as germination stimulants for certain root parasitic weeds, such as Phelipanche species. wikipedia.orguni.luctdbase.orgnih.govthegoodscentscompany.comontosight.aifishersci.fi This activity is relevant for developing suicidal germination strategies to control these agricultural pests. SAR studies on the germination stimulation of Phelipanche ramosa by isothiocyanates have shown a dependence on the side chain structure.

For phenylalkyl isothiocyanates, the germination stimulation activity was observed to increase with increasing alkyl chain length up to a certain point, reaching a maximum with 4-phenylbutyl isothiocyanate and 5-phenylpentyl isothiocyanate. ctdbase.org However, the activity dropped dramatically with a longer chain, such as 6-phenylhexyl isothiocyanate. ctdbase.org While this specific finding relates to phenylalkyl ITCs, it illustrates how chain length can influence the interaction with weed germination receptors. The P. ramosa receptor PrKAI2d3 has been shown to perceive ITCs, indicating a specific molecular interaction. nih.gov

Antifungal Activity

Isothiocyanates are known to possess antifungal properties against a variety of plant pathogenic fungi and molds. wikipedia.orgwikipedia.orgctdbase.orguni.lufishersci.at The alkyl chain length also influences this activity. Longer alkyl chain derivatives can exert steric effects on antifungal activity against specific fungi like Rhizoctonia solani. nih.gov However, increased hydrophobicity associated with longer chains can enhance antibacterial activity. nih.gov

Specific examples of active compounds include allyl isothiocyanate, known for its potent antimicrobial and antifungal properties, and 2-(4-methoxyphenyl)ethyl isothiocyanate, which showed high antifungal activity against Aspergillus niger. wikipedia.orgctdbase.orguni.lu 2-phenylethyl isothiocyanate has also demonstrated significant inhibitory effects against Alternaria alternata. wikipedia.org

Role of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) is widely recognized as the key moiety responsible for the diverse biological activities of isothiocyanates. labsolu.canih.govnih.govflybase.orgnih.govontosight.aincats.ioreading.ac.uk This group is electrophilic and readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins, forming dithiocarbamates. nih.govnih.govncats.ionih.govnih.govguidetopharmacology.org This interaction is central to their mechanisms of action, including the modulation of enzyme activity and the induction of apoptosis. nih.govnih.govnih.govguidetopharmacology.org

The essential nature of the isothiocyanate group for bioactivity has been demonstrated in SAR studies. For instance, the inhibitory activity of 1-dothis compound against NNK-induced lung tumorigenesis and its ability to inhibit cytochrome P-450 enzymes are dependent on the presence of the isothiocyanate functional group. nih.gov Similarly, the anti-adipogenic effect of certain compounds is attributed to the isothiocyanate group. nih.govlabsolu.ca While reactions with amine or hydroxyl groups can also occur, their reactivity is generally lower compared to thiol groups, although they may still have biological implications. guidetopharmacology.org

Impact of Lipophilicity and Reactivity on Bioactivity

The lipophilicity and chemical reactivity of isothiocyanates are critical factors influencing their bioactivity. SAR studies have revealed that for inhibiting NNK-induced lung tumorigenesis, compounds possessing both high lipophilicity and low reactivity tend to be more potent inhibitors compared to those with low lipophilicity and high reactivity. nih.govchem960.comuni.lu

Lipophilicity, which is often correlated with alkyl chain length, is hypothesized to be important for the interaction and binding of ITCs with target enzymes like cytochrome P-450. nih.gov Higher lipophilicity can facilitate cellular uptake and distribution within tissues. uni.lu

Longer alkyl chains generally lead to increased lipophilicity, which can enhance cellular uptake, but this must be balanced with reactivity for optimal activity in specific biological contexts. uni.lu

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. For isothiocyanates (ITCs), including this compound and its analogues, QSAR studies provide valuable insights into how structural variations influence their diverse biological effects, such as antimicrobial and antifungal activities. This understanding aids in predicting the activity of novel or untested compounds and in designing analogues with improved properties.

QSAR models for isothiocyanates typically involve calculating a variety of molecular descriptors that quantify different aspects of their chemical structure and physicochemical properties. These descriptors can include 2D and 3D parameters, electronic properties, topological indices, and functional group counts. For instance, studies on the antibacterial activity of ITCs against bacteria like Escherichia coli and Bacillus cereus have utilized QSAR models developed using molecular descriptors. These models have shown good statistical fits and predictive power, indicating that structural features significantly influence antimicrobial efficacy. nih.gov Key physicochemical properties underlying the antibacterial activity of ITCs identified through QSAR include partial charge, polarity, reactivity, and shape. nih.gov

Research into the effects of glucosinolate-derived isothiocyanates on fungi has also employed QSAR analysis to understand the relationship between ITC structure and antifungal activity. wikipedia.orgwikidata.org These studies, some dating back to the 1960s, examine the impact of varying side chains on activity against a range of fungi, including Aspergillus niger and Penicillium cyclopium. wikipedia.org The side chain length and chemistry are recognized as important factors influencing properties like water solubility and volatility, which in turn affect activity, particularly in vapor phase applications. wikipedia.org

QSAR models are developed using statistical techniques such as multiple linear regression or partial least squares, correlating the calculated molecular descriptors with experimental biological activity data (e.g., Minimum Inhibitory Concentration - MIC). nih.govsigmaaldrich.com The robustness and predictive capability of these models are assessed through validation techniques like leave-one-out cross-validation. nih.gov

While specific detailed QSAR models focusing solely on this compound were not prominently found in the immediate search results, the principles and findings from QSAR studies on other aliphatic and structurally related isothiocyanates are directly relevant. The decyl chain represents a significant lipophilic component, and QSAR studies on homologous series of compounds consistently demonstrate the impact of alkyl chain length on biological activity, often showing a parabolic relationship where activity increases with chain length up to a certain point before decreasing. QSAR models incorporating descriptors related to lipophilicity (like XLogP), molecular volume, and surface area would be crucial in understanding the structure-activity relationships for this compound and other long-chain analogues.

QSAR modeling has been applied to various biological endpoints for isothiocyanates and related compounds, including toxicity and enzyme inhibition. Studies on isothiocyanate derivatives designed as cyclooxygenase (COX) inhibitors have utilized binary QSAR models (e.g., cancer-QSAR and inflammation-QSAR) to predict therapeutic activity based on structural features. nih.gov The performance of these models is evaluated using statistical parameters such as sensitivity, specificity, accuracy, and the Matthews correlation coefficient. nih.gov

The application of QSAR in isothiocyanate research allows for the systematic exploration of structural modifications and their impact on desired activities, reducing the need for extensive experimental testing. uni.lu By identifying the key molecular descriptors that govern activity, QSAR provides a mechanistic understanding of how isothiocyanates interact with biological targets and informs the rational design of novel compounds with tailored properties.

| QSAR Study Focus (Isothiocyanates) | Biological Activity Studied | Key Molecular Descriptors Mentioned | Model Performance Indicators Mentioned | Relevant Findings/Notes |

| Antimicrobials nih.gov | Antibacterial (E. coli, B. cereus) | Partial charge, polarity, reactivity, shape, 2D/3D descriptors nih.gov | R²adj (0.86–0.93), Q²adj (0.80–0.89) nih.gov | Activity influenced by subclass and side chain; models predicted activity of extracts. nih.gov |

| Glucosinolate-Derived ITCs wikipedia.orgwikidata.org | Antifungal (various fungi) | Related to water solubility and volatility (influenced by side chain) wikipedia.org | QSAR data mentioned as available wikipedia.orgwikidata.org | Side chain length and chemistry impact activity; relevant for vapor phase applications. wikipedia.org |

| Novel ITC Derivatives nih.gov | COX Inhibition (Anti-inflammatory, Anticancer) | Not explicitly detailed in snippet, but quantum molecular descriptors and structural features implied. nih.govuni.lu | Sensitivity, specificity, accuracy, MCC nih.gov | Binary QSAR models used for therapeutic activity prediction. nih.gov |

Analytical Methodologies for Decyl Isothiocyanate Research

Chromatographic Techniques (e.g., HPLC, GC-MS, UHPLC-MS)

Chromatographic techniques are widely employed for the separation and analysis of isothiocyanates. High-Performance Liquid Chromatography (HPLC) is a commonly used general separation technique for glucosinolates and their breakdown products like ITCs. HPLC coupled with a UV detector has been proposed for the analysis of ITCs, although the lack of strong UV chromophores in some ITCs can pose analytical challenges mdpi.com. For instance, UV detection of sulforaphane (B1684495) has been performed at wavelengths such as 202 nm, 205 nm, and 196 nm mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another frequently utilized technique for the analysis of thioglucosides and their decomposition products, such as isothiocyanates nih.gov. GC-MS is particularly suitable for volatile ITCs mdpi.com. However, some ITCs are thermally unstable, which can lead to degradation at the high temperatures required for volatilization in GC mdpi.comresearchgate.net. Despite this, GC-MS with a pre-column derivatization step has been developed for ITC analysis mdpi.com.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and its tandem variant (UHPLC-MS/MS) offer enhanced sensitivity and selectivity for the analysis of ITCs in complex matrices mdpi.comresearchgate.net. UHPLC-MS integrates the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of ions based on their mass-to-charge ratio to provide molecular mass and structural information nih.gov. A method utilizing reversed-phase UHPLC-ESI-MSn has been developed and validated for the simultaneous analysis of various glucosinolates and isothiocyanates, involving derivatization of ITCs with N-acetyl-L-cysteine (NAC) wur.nl. This method demonstrated good intra- and inter-day precisions and recoveries wur.nl.

Spectrometric Approaches (e.g., UV-Vis, Mass Spectrometry)

Spectrometric methods play a vital role in the detection and characterization of isothiocyanates. UV-Vis spectrophotometry can be used for the quantitative analysis of total ITC content, often indirectly. One such method is based on the quantitative reaction of ITCs with 1,2-benzenedithiol, where the resulting cyclocondensation product, 1,3-benzodithiole-2-thione, is determined spectrophotometrically at 365 nm mdpi.com. This reaction is highly selective for ITCs mdpi.com. UV-Vis spectrophotometry offers advantages such as low analysis time and reduced labor consumption, along with high sensitivity and precision mdpi.com.

Mass Spectrometry (MS), often coupled with chromatographic techniques (GC-MS, LC-MS, UHPLC-MS), is invaluable for the identification and quantification of isothiocyanates due to its high sensitivity and ability to provide molecular mass and structural information nih.gov. MS allows for the analysis of complex samples and can provide insights into molecular structure nih.gov. High resolution mass spectrometry has been used for the qualitative and quantitative determination of ITCs mdpi.com.

Derivatization Strategies for Enhanced Detection and Quantification

Derivatization strategies are frequently employed in the analysis of isothiocyanates to improve their detectability, stability, or suitability for specific analytical techniques. For instance, derivatization can enhance volatility for GC analysis or introduce a chromophore or a group that improves ionization for MS detection mdpi.comresearchgate.netpsu.edu.

A common derivatization strategy for ITCs involves reaction with thiols, such as N-acetyl-L-cysteine (NAC) mdpi.comresearchgate.netwur.nl. This reaction forms dithiocarbamates, which can then be analyzed by techniques like HPLC researchgate.net. A validated method for the quantification of ITCs in plant matrices uses 0.2 M NAC and includes a purification step by solid-phase extraction (SPE) researchgate.net. The reaction conditions, such as reagent concentration and reaction time and temperature, are optimized for efficient derivatization researchgate.net. For example, optimum conditions for derivatization with NAC have been reported as using 500 µL of isopropanolic eluate combined with 500 µL of derivatizing reagent (0.2 M NAC and 0.2 M NaHCO3 in water) and a reaction time of 1 hour at 50 °C researchgate.net. The formed dithiocarbamates are then analyzed by HPLC coupled with a diode array detector (DAD) and optionally a mass spectrometer researchgate.net.

Derivatization can also be used to convert small, hydrophilic molecules into larger, more hydrophobic compounds, making reversed-phase HPLC analysis easier or feasible psu.edu. Pre-column derivatization, where the analyte is derivatized before injection into the chromatographic system, is a common approach psu.edushimadzu.com. This can minimize reagent consumption and allow the use of more expensive reagents that provide lower background levels shimadzu.com.

Bioactivity-Guided Fractionation and Identification Methods

Bioactivity-guided fractionation is a strategy used to isolate and identify bioactive compounds from complex mixtures based on their biological activity science.govresearchgate.netmdpi.comresearchgate.net. This approach involves separating a crude extract into fractions, testing each fraction for the desired biological activity, and then further fractionating the active fractions until individual bioactive compounds are isolated mdpi.com. Analytical techniques, including chromatographic and spectrometric methods, are integral to the identification of the compounds in the active fractions mdpi.comnih.gov.

In the context of isothiocyanate research, bioactivity-guided fractionation has been employed to identify ITCs responsible for specific biological effects, such as anti-adipogenic activity mdpi.comresearchgate.net. Extracts are fractionated using techniques like column chromatography, and the resulting fractions are tested in a bioassay mdpi.com. Active fractions are then subjected to further separation and analysis using techniques such as LC-MS and NMR to identify the bioactive compounds mdpi.comresearchgate.net. This approach has successfully led to the identification of isothiocyanates with anti-adipogenic properties in sources like Moringa seeds mdpi.comresearchgate.net.

Research Applications and Future Perspectives in Chemical Biology

Potential in Chemopreventive and Therapeutic Strategies

Isothiocyanates, as a class, have garnered significant attention for their potential in chemopreventive and therapeutic strategies against various diseases, particularly cancer foodandnutritionjournal.orgnih.govmdpi.commdpi.comnih.govnih.govmdpi.comresearchgate.netuea.ac.uk. Epidemiological studies suggest an inverse association between the consumption of cruciferous vegetables and the risk of certain cancers mdpi.comnih.govmdpi.comresearchgate.netmassey.ac.nz. This protective effect is attributed, in part, to the presence of ITCs. mdpi.comnih.gov.

Research has explored the mechanisms by which ITCs exert their anti-cancer effects. These include the modulation of detoxification enzymes, induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with various signaling pathways involved in tumor development and progression mdpi.comnih.govnih.govmdpi.comnih.gov. For instance, ITCs are known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is crucial for the detoxification and elimination of carcinogens mdpi.comnih.govuea.ac.uk. They can also act as histone deacetylase (HDAC) inhibitors, influencing epigenetic regulation of gene expression relevant to cancer nih.govnih.govnih.govmdpi.com.

While specific detailed findings on Decyl isothiocyanate's direct impact on various cancer cell lines or in animal models are not prominently highlighted in the provided search results, the established mechanisms of action for other aliphatic ITCs suggest that this compound may share similar chemopreventive and therapeutic potential. Studies on other ITCs have shown effects on lung, breast, prostate, and liver cancer models, among others mdpi.commdpi.commdpi.com. The structural variations among different ITCs can lead to differences in their activity and mechanisms nih.govmdpi.com. Therefore, research into the specific interactions of this compound with cancer-related targets and pathways is a relevant area for future exploration.

Application in Sustainable Pest and Pathogen Management (e.g., Biofumigation)

Isothiocyanates play a significant role in the natural defense mechanisms of plants against pests and pathogens researchgate.netnih.govmdpi.com. This property has led to their investigation and application in sustainable pest and pathogen management strategies, particularly through a technique known as biofumigation nih.govorgprints.orgadmin.chnih.govadmin.chresearchgate.netresearchgate.net. Biofumigation involves incorporating brassicaceous plant material (cover crops or by-products) into the soil. orgprints.orgadmin.chresearchgate.net. Upon disruption of plant tissues, the glucosinolates are hydrolyzed by myrosinase, releasing volatile ITCs and other compounds that can suppress soil-borne pests, pathogens (bacteria, fungi, nematodes), and weeds orgprints.orgadmin.chadmin.chresearchgate.net.

The efficacy of biofumigation is influenced by several factors, including the type of Brassica species used (which determines the specific ITCs produced), soil moisture, temperature, and the method of incorporation orgprints.orgnih.gov. Different ITCs exhibit varying degrees of activity against different soil-borne organisms. While many ITCs demonstrate broad-spectrum antimicrobial and insecticidal activity researchgate.net, some studies indicate more nuanced effects. For example, certain long-chain aliphatic ITCs, including Decyl and Dodecyl ITCs, were observed to stimulate the germination of Puccinia punctiformis teliospores in one experimental setup, whereas more polar ITCs were inactive researchgate.net. This highlights the importance of understanding the specific activities of individual ITCs like this compound in the context of biofumigation and targeted pest management.

Research in this area focuses on optimizing biofumigation practices by selecting appropriate plant species and management techniques to maximize the release and effectiveness of beneficial ITCs. The potential for using by-products from Brassica oil extraction as soil amendments for pest and weed control has also been explored researchgate.net.

Advanced Research on Synergistic Effects with Other Bioactive Compounds

Investigating the synergistic effects of this compound with other bioactive compounds is an important area for enhancing its potential applications. Synergistic interactions can lead to improved efficacy or allow for lower effective concentrations of individual compounds, potentially reducing costs and environmental impact in pest management or enhancing therapeutic outcomes in chemical biology.

Research on other ITCs has explored their synergistic activity with various agents. For instance, studies have investigated the combined effects of ITCs with other phytochemicals or conventional therapeutic agents nih.govmdpi.comresearchgate.net. In the context of cancer, combining ITCs with other chemotherapeutic agents has shown potential to enhance therapeutic effects by upregulating apoptotic pathways and detoxification mechanisms mdpi.com. For biofumigation, understanding synergistic effects between different ITCs released from Brassica biomass or between ITCs and beneficial soil microorganisms could lead to more effective pest and pathogen control researchgate.net.

While specific studies detailing synergistic effects involving this compound were not prominently found, the general principle of exploring combinations of bioactive compounds applies. Future research could focus on identifying compounds that exhibit synergistic activity with this compound in relevant applications, such as pest control or potential health-related uses.

Challenges in Research Translation and Bioavailability Studies

Translating research findings on ITCs, including this compound, into practical applications faces several challenges, particularly concerning bioavailability and stability foodandnutritionjournal.orgnih.govnih.govorgprints.orgresearchgate.net. ITCs are often volatile and can be sensitive to heat and other processing conditions, which can affect their concentration and activity foodandnutritionjournal.orgorgprints.org. Their extraction from plant matrices can also be challenging foodandnutritionjournal.org.

In the context of dietary intake of ITC precursors (glucosinolates), the conversion to bioactive ITCs is influenced by factors such as food processing (cooking can inactivate plant myrosinase) and the activity of gut microbiota, which can vary significantly between individuals foodandnutritionjournal.orgnih.govmassey.ac.nzresearchgate.net. This variability in bioavailability can lead to differing biological effects observed in studies nih.gov.

For applications like biofumigation, the stability and movement of volatile ITCs in soil are critical for their efficacy against soil-borne targets orgprints.orgadmin.ch. Factors like soil temperature and moisture content influence the hydrolysis of glucosinolates and the diffusion of ITCs orgprints.org.

Addressing these challenges requires developing improved methods for extraction, stabilization, and delivery of ITCs. Research into formulations that can protect ITCs from degradation and enhance their targeted delivery is an active area uea.ac.ukmdpi.com. Understanding the factors that influence the bioavailability of this compound in different systems is crucial for its successful translation into chemopreventive, therapeutic, or agricultural applications.

Emerging Research Areas

Emerging research areas for this compound, building upon the broader field of ITC research, include the exploration of novel synthesis methods for modified or multifunctional this compound derivatives researchgate.netsioc-journal.cn. Tailoring the structure of ITCs can potentially enhance their activity, stability, or target specificity.

The application of nanotechnology for the delivery of ITCs is another emerging area with potential relevance to this compound uea.ac.ukmdpi.com. Nanocarriers can improve the solubility, stability, and targeted delivery of hydrophobic compounds, potentially overcoming some of the bioavailability challenges associated with ITCs uea.ac.ukmdpi.com.

Further detailed studies into the specific molecular mechanisms of this compound at the cellular and sub-cellular levels are needed to fully understand its potential. This includes investigating its interactions with specific enzymes, receptors, and signaling pathways. Exploring new applications beyond the currently established areas of chemoprevention and pest management, based on its unique chemical structure and potential biological activities, also represents an important future direction.

Q & A

Q. What frameworks ensure ethical data reporting and reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for transparent documentation. Follow journal-specific guidelines (e.g., STAR Methods) for methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.